molecular formula C10H15N3O2 B2407617 tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate CAS No. 657428-42-7

tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Cat. No. B2407617
CAS RN: 657428-42-7
M. Wt: 209.249
InChI Key: IBUNCTVDGYIKAP-UHFFFAOYSA-N
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Description

“tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate” is a chemical compound with the molecular formula C10H15N3O2 . It is also known as 4,6-Dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid tert-butyl ester .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3 + 2] cycloaddition with terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate” consists of a five-membered nitrogen-containing aromatic ring . Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 .


Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .


Physical And Chemical Properties Analysis

This compound is very slightly soluble (0.52 g/L at 25 ºC), and has a density of 1.243±0.06 g/cm3 (20 ºC 760 Torr) .

Scientific Research Applications

  • Convertible Reagent in Ugi Reaction : Nikulnikov et al. (2009) demonstrated the use of tert-Butyl amides, similar to tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate, in the Ugi multicomponent reaction (MCR). This method, which uses microwave-assisted preparation, resulted in the cyclization into 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones, showcasing the potential of tert-Butyl derivatives in synthetic chemistry (Nikulnikov et al., 2009).

  • Anionic Cascade Recyclization : Ivanov (2020) explored the treatment of tert-Butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with alkyl lithiums, leading to a cascade of reactions forming tert-Butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates. This study highlights the versatility and reactivity of tert-Butyl derivatives in complex organic transformations (Ivanov, 2020).

  • Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : Iminov et al. (2015) conducted acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids. This research demonstrates the potential for incorporating tert-Butyl derivatives in the synthesis of fluorinated compounds, which are significant in medicinal chemistry (Iminov et al., 2015).

  • Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : Huard et al. (2012) reported the synthesis of acetyl-CoA carboxylase inhibitors based on the 4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one structure. The study included the synthesis of the N-2 tert-butyl pyrazolospirolactam core, illustrating the application of tert-Butyl derivatives in the development of enzyme inhibitors (Huard et al., 2012).

  • Synthesis of Halo-Substituted Pyrazolo[5,1-c][1,2,4]triazines : Ivanov et al. (2017) synthesized ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, demonstrating the potential of tert-Butyl derivatives in the synthesis of halo-substituted compounds, which are of significant interest in pharmaceutical and agrochemical research (Ivanov et al., 2017).

Future Directions

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Investigations of the structure of pyrazoles that unravel the tautomeric and conformational preferences are therefore of utmost relevance . It is expected that the combined information will contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact on the design of synthetic methods .

properties

IUPAC Name

tert-butyl 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-5-7-4-11-12-8(7)6-13/h4H,5-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUNCTVDGYIKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

CAS RN

657428-42-7
Record name tert-butyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate
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